N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
ML231 is a small molecule drug initially developed by The University of New Mexico. It is a modulator of the CREB regulated transcription coactivator 1 (CRTC1), which plays a role in various cellular processes. The compound has shown potential therapeutic applications in the treatment of neoplasms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML231 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of ML231 would involve scaling up the laboratory synthesis to a larger scale. This would require optimization of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can help in achieving consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
ML231 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ML231 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a tool compound to study the modulation of CRTC1 activity.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential therapeutic applications in the treatment of neoplasms.
Industry: Potential applications in the development of new drugs and therapeutic agents.
Mechanism of Action
ML231 exerts its effects by modulating the activity of CRTC1. CRTC1 is involved in the regulation of gene expression through its interaction with the cAMP response element-binding protein (CREB). By modulating CRTC1 activity, ML231 can influence various cellular processes, including cell growth, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
ML232: Another CRTC1 modulator with similar properties.
ML233: A compound with a different mechanism of action but similar therapeutic applications.
Uniqueness of ML231
ML231 is unique in its specific modulation of CRTC1 activity, which distinguishes it from other compounds with similar therapeutic applications. Its ability to selectively target CRTC1 makes it a valuable tool for studying the role of this protein in various cellular processes and for developing new therapeutic agents .
Properties
CAS No. |
1401688-52-5 |
---|---|
Molecular Formula |
C11H11ClN6O2 |
Molecular Weight |
294.7 g/mol |
IUPAC Name |
4-N-(3-chlorophenyl)-2-N-methyl-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C11H11ClN6O2/c1-14-11-16-9(13)8(18(19)20)10(17-11)15-7-4-2-3-6(12)5-7/h2-5H,1H3,(H4,13,14,15,16,17) |
InChI Key |
NOGLUAGKODIFPO-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])N |
Canonical SMILES |
CNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])N |
solubility |
0.4 [ug/mL] |
Synonyms |
(2S)-N-(2,5-Dimethylphenyl)-1-quinolin-8-ylsulfonylpyrrolidine-2-carboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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